3-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)naphthalene-2-carboxamide
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Overview
Description
3-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)naphthalene-2-carboxamide is a complex organic compound that belongs to the class of naphthalenes This compound is characterized by the presence of a hydroxyl group and a carboxamide group attached to a naphthalene ring system
Preparation Methods
The synthesis of 3-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)naphthalene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthalene Ring System: The initial step involves the synthesis of the naphthalene ring system, which can be achieved through various methods such as Friedel-Crafts alkylation or acylation.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through amidation reactions using reagents like ammonia or amines in the presence of coupling agents such as EDCI or DCC.
Final Assembly: The final step involves the coupling of the 5,6,7,8-tetrahydronaphthalen-1-yl group to the naphthalene ring system, which can be achieved through various coupling reactions.
Chemical Reactions Analysis
3-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)naphthalene-2-carboxamide undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the hydroxyl or carboxamide groups are replaced by other functional groups using reagents like halogens or alkylating agents.
Scientific Research Applications
3-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)naphthalene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate signaling pathways and enzyme activities.
Comparison with Similar Compounds
3-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)naphthalene-2-carboxamide can be compared with other similar compounds such as:
5,6,7,8-tetrahydro-2-naphthol: This compound has a similar naphthalene ring system but lacks the carboxamide group.
5,6,7,8-tetrahydro-2-naphthylamine: This compound has an amine group instead of a carboxamide group.
5,6,7,8-tetrahydro-2-naphthoic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
6266-55-3 |
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Molecular Formula |
C21H19NO2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
3-hydroxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C21H19NO2/c23-20-13-16-8-2-1-7-15(16)12-18(20)21(24)22-19-11-5-9-14-6-3-4-10-17(14)19/h1-2,5,7-9,11-13,23H,3-4,6,10H2,(H,22,24) |
InChI Key |
CJAWKAZXLLCQBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3O |
Origin of Product |
United States |
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